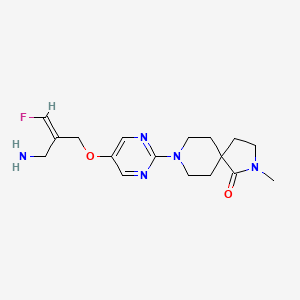
SSAO inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide-sensitive amine oxidase inhibitor-1 is a compound that inhibits the activity of semicarbazide-sensitive amine oxidase, an enzyme also known as vascular adhesion protein-1. This enzyme is involved in the deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia. Semicarbazide-sensitive amine oxidase inhibitor-1 has shown potential in treating various inflammatory and metabolic diseases due to its ability to inhibit the enzymatic activity of semicarbazide-sensitive amine oxidase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide-sensitive amine oxidase inhibitor-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications to achieve the desired inhibitor structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of semicarbazide-sensitive amine oxidase inhibitor-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide-sensitive amine oxidase inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the inhibitor into its reduced form, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions produce alcohols or amines. Substitution reactions result in modified inhibitors with different functional groups.
Applications De Recherche Scientifique
Semicarbazide-sensitive amine oxidase inhibitor-1 has a wide range of scientific research applications:
Chemistry: The compound is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: Researchers use the inhibitor to investigate the role of semicarbazide-sensitive amine oxidase in various biological processes, including inflammation and cell adhesion.
Medicine: Semicarbazide-sensitive amine oxidase inhibitor-1 shows promise in treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders by reducing inflammation and oxidative stress.
Industry: The inhibitor is used in the development of pharmaceuticals and as a tool in biochemical assays to measure enzyme activity.
Mécanisme D'action
Semicarbazide-sensitive amine oxidase inhibitor-1 exerts its effects by binding to the active site of semicarbazide-sensitive amine oxidase, preventing the enzyme from catalyzing the deamination of primary amines. This inhibition reduces the production of harmful byproducts such as aldehydes and hydrogen peroxide, which are involved in inflammatory and oxidative stress pathways. The molecular targets of the inhibitor include the enzyme’s active site residues, which are essential for its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
PXS-4728A: Another semicarbazide-sensitive amine oxidase inhibitor with anti-inflammatory properties.
BI 1467335: A selective inhibitor used in the treatment of non-alcoholic steatohepatitis.
SzV-1287: An inhibitor shown to alleviate symptoms of acute and chronic inflammation.
Uniqueness
Semicarbazide-sensitive amine oxidase inhibitor-1 is unique due to its specific binding affinity and selectivity for semicarbazide-sensitive amine oxidase. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, its ability to inhibit the enzyme’s activity at low concentrations makes it a potent candidate for further development in medical and industrial applications.
Propriétés
Formule moléculaire |
C17H24FN5O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
8-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H24FN5O2/c1-22-5-2-17(15(22)24)3-6-23(7-4-17)16-20-10-14(11-21-16)25-12-13(8-18)9-19/h8,10-11H,2-7,9,12,19H2,1H3/b13-8+ |
Clé InChI |
PKJDBBBRMGBRFY-MDWZMJQESA-N |
SMILES isomérique |
CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OC/C(=C/F)/CN |
SMILES canonique |
CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OCC(=CF)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


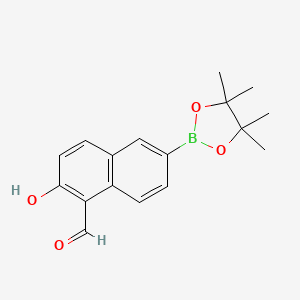
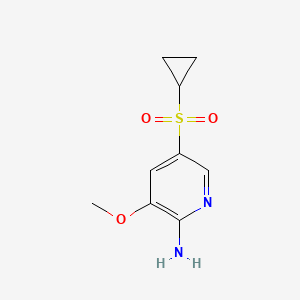
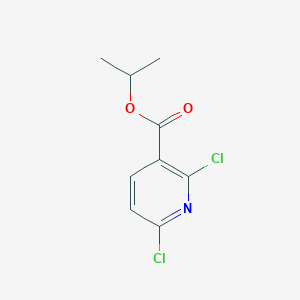

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

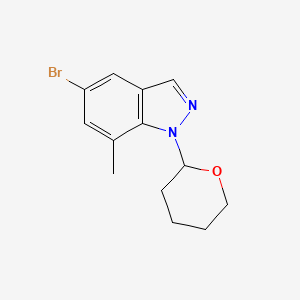
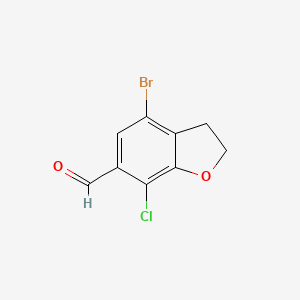
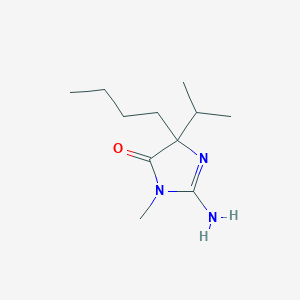

![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
